molecular formula C26H31N3O3 B11434997 N-cyclopentyl-5-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

N-cyclopentyl-5-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

Cat. No.: B11434997
M. Wt: 433.5 g/mol
InChI Key: HHZWGZZRNVASIQ-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-5-{1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE: is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclopentyl group, a methylphenylmethyl group, and a tetrahydroquinazolinone moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOPENTYL-5-{1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE typically involves multi-step organic reactions. One common approach is the condensation of cyclopentanone with appropriate amines and aldehydes, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: N-CYCLOPENTYL-5-{1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different analogs.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions are often quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

N-CYCLOPENTYL-5-{1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-5-{1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone structures, such as 2,4-diaminoquinazoline and 4-quinazolinone.

    Cyclopentyl Derivatives: Compounds with cyclopentyl groups, such as cyclopentylamine and cyclopentyl methyl ether.

    Methylphenyl Derivatives: Compounds with methylphenyl groups, such as 4-methylphenylamine and 4-methylphenylacetic acid.

Uniqueness: N-CYCLOPENTYL-5-{1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C26H31N3O3

Molecular Weight

433.5 g/mol

IUPAC Name

N-cyclopentyl-5-[1-[(4-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide

InChI

InChI=1S/C26H31N3O3/c1-19-13-15-20(16-14-19)18-29-23-11-5-4-10-22(23)25(31)28(26(29)32)17-7-6-12-24(30)27-21-8-2-3-9-21/h4-5,10-11,13-16,21H,2-3,6-9,12,17-18H2,1H3,(H,27,30)

InChI Key

HHZWGZZRNVASIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4CCCC4

Origin of Product

United States

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